Hexa-1,5-diene;rhodium;dihydrochloride
Description
Hexa-1,5-diene (C₆H₁₀) is a linear, non-conjugated diene with two terminal double bonds. Its structure (CH₂=CH-CH₂-CH₂-CH=CH₂) enables diverse reactivity in cyclization, hydrogenation, and coordination chemistry . These complexes often serve as catalysts or inhibitors in organic synthesis and biomedical applications. For example, rhodium(I) complexes with cycloocta-1,5-diene ligands exhibit catalytic activity in hydrogenation and cross-coupling reactions .
Properties
IUPAC Name |
hexa-1,5-diene;rhodium;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H10.2ClH.2Rh/c2*1-3-5-6-4-2;;;;/h2*3-4H,1-2,5-6H2;2*1H;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWHMEFNDAMNKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC=C.C=CCCC=C.Cl.Cl.[Rh].[Rh] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2Rh2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.02 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Ligand-Based Comparisons
Table 1: Key Rhodium Complexes with Diene Ligands
Key Observations :
- Cycloocta-1,5-diene forms stable η² or η⁴ complexes with rhodium, enabling electron-rich coordination critical for catalytic cycles .
- Hexa-1,5-diene, while reactive in free form, is less commonly reported as a rhodium ligand. Its linearity may limit steric compatibility compared to cyclic dienes .
Reactivity in Catalytic Processes
Table 2: Catalytic Hydrogenation of Dienes on Palladium Catalysts
Key Findings :
- Hexa-1,5-diene shows higher selectivity for monohydrogenation than hexa-1,3-diene due to its non-conjugated double bonds, reducing over-hydrogenation risks .
- Cycloocta-1,5-diene rhodium complexes achieve near-quantitative yields in hydrogenation, attributed to the η²-coordination stabilizing transition states .
Thermodynamic and Kinetic Properties
Table 3: Thermodynamic Data for Hexa-1,5-diene and Analogues
Analysis :
Preparation Methods
Olefin Disproportionation of Ethylene and 1,5-Cyclooctadiene
The production of 1,5-hexadiene, a critical ligand in the target complex, is achieved via olefin disproportionation. As detailed in US3786111A , ethylene reacts with 1,5-cyclooctadiene (1,5-COD) in the presence of a tungsten trioxide/silica catalyst at 600–900°F and 0–500 psig. Key considerations include:
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Stoichiometry : A 6:1 to 20:1 ethylene-to-1,5-COD ratio maximizes selectivity toward 1,5-hexadiene.
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Byproduct Management : Triene and tetraene byproducts (e.g., 1,5,9-decatriene) are recycled into the reactor for further cleavage with ethylene, achieving >93% selectivity.
Table 1: Reaction Conditions for 1,5-Hexadiene Synthesis
| Parameter | Optimal Range |
|---|---|
| Temperature | 600–900°F |
| Pressure | 0–500 psig |
| Ethylene:1,5-COD Ratio | 6:1–20:1 |
| Catalyst | WO₃/SiO₂ (6.8 wt%) |
Preparation of Rhodium Chloride Precursors
Reduction of Rhodium(III) Chloride with Hydrazine
The synthesis of rhodium ammine complexes, as described in the University of Michigan protocol , provides a foundational approach. While the source focuses on ruthenium, analogous methods apply to rhodium:
Isolation of Dihydrochloride Salts
Acidification of rhodium-ammine complexes with HCl (6 M) produces dihydrochloride salts. For example, [Ru(NH₃)₅I]I₂ synthesis involves HI addition, suggesting a similar pathway for rhodium:
Coordination of 1,5-Hexadiene to Rhodium
Ligand Substitution in Rhodium Chloride Complexes
The target complex likely forms via ligand substitution, where 1,5-hexadiene displaces ammonia or chloride in rhodium precursors. EP0729931B1 highlights Grignard-like conditions for diene synthesis, which may be adapted for coordination:
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Solvent System : Dialkyl ethers (e.g., THF) mixed with aromatic hydrocarbons enhance mass transfer.
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Temperature : Reactions proceed at 5–200°C, avoiding rhodium decomposition.
Table 2: Proposed Conditions for Rhodium-Diene Coordination
| Parameter | Range |
|---|---|
| Solvent | THF/Toluene (1:0.05) |
| Temperature | 25–80°C |
| Rhodium Precursor | [RhCl₃(NH₃)₅] |
| Ligand Ratio | 1:2 (Rh:1,5-hexadiene) |
Challenges and Optimization Strategies
Avoiding Over-Reduction of Rhodium
Hydrazine, while effective for reducing Ru(III) to Ru(II), may over-reduce Rh(III) to Rh(I). Controlled stoichiometry and low-temperature conditions (≤50°C) are critical.
Ligand Steric Effects
1,5-Hexadiene’s linear structure facilitates bidentate coordination, but competing side reactions (e.g., oligomerization) require inert atmospheres and anhydrous solvents.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing rhodium complexes incorporating hexa-1,5-diene ligands?
- Methodological Answer : The synthesis of rhodium-hexa-1,5-diene complexes typically involves ligand substitution or oxidative addition reactions. For example, hydroboration of hexa-1,5-diene with HBpin (pinacolborane) can generate intermediates for rhodium coordination . Carbonylation of hexa-1,5-diene in methanol yields cyclic γ-keto esters, suggesting rhodium-mediated pathways under specific solvent conditions . Structural confirmation requires X-ray crystallography to resolve ligand geometry and Rh coordination modes, as demonstrated in cyclooctadiene-rhodium complexes .
Q. Which spectroscopic techniques are critical for characterizing hexa-1,5-diene-rhodium dihydrochloride complexes?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : To probe ligand environment and Rh electronic states (e.g., H and P NMR for phosphine-free complexes) .
- X-ray crystallography : Essential for resolving ligand stereochemistry and Rh coordination geometry, as shown in cyclooctadiene-rhodium structures .
- IR spectroscopy : To monitor carbonyl or boronate intermediates in catalytic cycles .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent, temperature) influence the catalytic activity of rhodium-hexa-1,5-diene complexes in hydrogenation reactions?
- Methodological Answer : Catalytic efficiency depends on:
- Solvent polarity : Methanol enhances carbonylation rates in hexa-1,5-diene reactions .
- Temperature : Elevated temperatures may shift equilibrium toward cyclization products but risk ligand decomposition. Kinetic studies under controlled conditions (e.g., using UPLC monitoring ) are recommended.
- Ligand-to-metal ratio : Excess diene ligands can stabilize Rh centers but may reduce catalytic turnover .
Q. What mechanistic insights explain contradictory reports on the regioselectivity of rhodium-catalyzed hydroboration of hexa-1,5-diene?
- Methodological Answer : Discrepancies arise from:
- Ligand steric effects : Bulky ligands favor terminal hydroboration, while smaller ligands enable internal boron addition .
- Oxidation state of Rh : Rh(I) vs. Rh(III) centers alter electron transfer pathways. Isotopic labeling (e.g., B NMR) can track boron migration .
- Substrate conformation : Non-conjugated dienes (e.g., hexa-1,5-diene) may adopt strained geometries, leading to divergent intermediates .
Q. How can ligand modifications in rhodium dihydrochloride complexes enhance enantioselectivity in asymmetric hydrogenation?
- Methodological Answer : Strategies include:
- Chiral ligand design : Phosphine-free ligands (e.g., cyclooctadiene derivatives) with stereogenic centers improve enantiomeric excess (e.e.), as shown in Rh-BPE complexes .
- Computational modeling : DFT studies predict transition-state geometries to optimize ligand-Rh interactions .
- Kinetic resolution : Competing pathways (e.g., β-hydride elimination vs. hydrogen transfer) can be controlled via steric tuning .
Experimental Design & Data Analysis
Q. How should researchers design experiments to resolve structural ambiguities in rhodium-hexa-1,5-diene complexes?
- Methodological Answer : A multi-technique approach is critical:
- Single-crystal X-ray diffraction : Resolves bond lengths and angles (e.g., Rh-Cl distances in dihydrochloride salts ).
- Cross-validation with spectroscopic data : Correlate NMR chemical shifts with crystallographic data to confirm ligand orientation.
- Thermogravimetric analysis (TGA) : Assess thermal stability to rule out decomposition artifacts .
Q. What experimental controls are necessary to validate catalytic activity in rhodium-mediated hydroboration?
- Methodological Answer : Include:
- Blank reactions : Exclude Rh to confirm metal-dependent catalysis.
- Isotope tracing : Use deuterated solvents (e.g., CDOD) to track proton transfer steps .
- Competition experiments : Compare reactivity of hexa-1,5-diene with substituted analogs (e.g., 1,3-dienes) to assess electronic effects .
Data Contradiction & Reproducibility
Q. How can researchers address inconsistencies in reported catalytic yields for rhodium-hexa-1,5-diene systems?
- Methodological Answer : Investigate:
- Impurity profiles : Trace HCl or moisture may deactivate Rh centers; use Karl Fischer titration to quantify water content .
- Atmospheric controls : Oxygen-free conditions (glovebox) prevent Rh oxidation .
- Batch-to-batch variability : Reproduce results with Rh precursors from multiple suppliers, noting purity (>99%) and counterion effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
